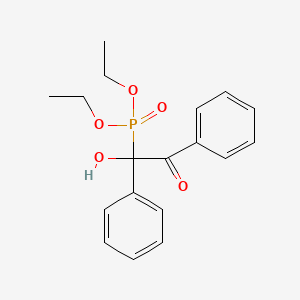
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 1-hydroxy-2-oxo-1,2-diphenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate typically involves the reaction of aromatic ketones with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained as a white precipitate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated by its ability to inhibit specific enzymes and disrupt cellular processes .
Comparaison Avec Des Composés Similaires
- Diethyl (2-oxo-1-phenylethyl)phosphonate
- Dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate
Comparison: Diethyl (1-hydroxy-2-oxo-1,2-diphenylethyl)phosphonate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and substitution reactions, making it valuable for specific synthetic applications .
Propriétés
Numéro CAS |
65601-38-9 |
|---|---|
Formule moléculaire |
C18H21O5P |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-2-hydroxy-1,2-diphenylethanone |
InChI |
InChI=1S/C18H21O5P/c1-3-22-24(21,23-4-2)18(20,16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,20H,3-4H2,1-2H3 |
Clé InChI |
GMZGQYFVNVCCQA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





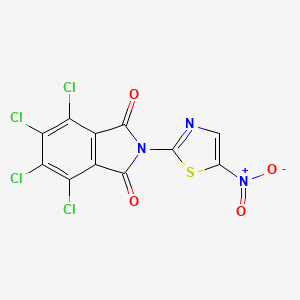

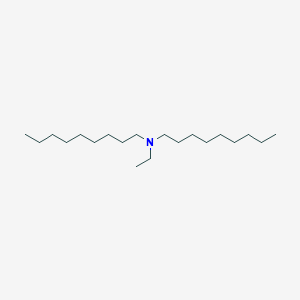
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
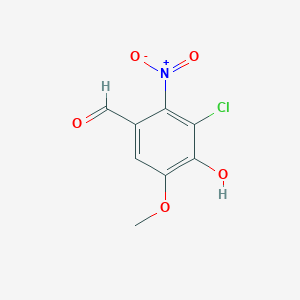

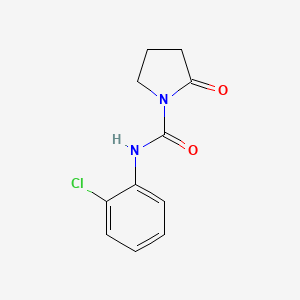
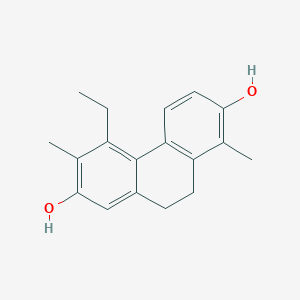
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)
